JAK3 Covalent Inhibitor-2 (J1b) Potency and JAK Family Selectivity vs. JAK3 Covalent Inhibitor-1
JAK3 covalent inhibitor-2 (J1b) demonstrates a 1.5-fold increase in JAK3 inhibitory potency (IC50 = 7.2 nM) compared to its close structural analog JAK3 covalent inhibitor-1 (IC50 = 11 nM) [1]. Furthermore, while J1b exhibits a clear >138-fold selectivity window over other JAK isoforms (JAK1/JAK2/TYK2 IC50 > 1000 nM), JAK3 covalent inhibitor-1 is reported to have a 246-fold selectivity over other JAKs, indicating that J1b provides a distinct quantitative selectivity profile that may be more suitable for certain applications [1].
| Evidence Dimension | JAK3 Enzyme Potency (IC50) |
|---|---|
| Target Compound Data | 7.2 nM |
| Comparator Or Baseline | JAK3 covalent inhibitor-1: 11 nM |
| Quantified Difference | 1.5-fold more potent |
| Conditions | Enzymatic assay (in vitro) |
Why This Matters
The 1.5-fold potency difference can be significant in biochemical assays and cellular contexts, potentially allowing for lower compound usage and reduced off-target effects.
- [1] Yao H, Zheng Q, Zeng X, Huang H, Ling Z, Tang M, Chen Z, Wang W, He L. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. Arch Pharm (Weinheim). 2024;357:e2300753. View Source
